Bienvenue dans la boutique en ligne BenchChem!

(2s,3r)-1-(Diphenylmethyl)-2-methylazetidin-3-ol

Chiral resolution Enantiomeric excess Stereochemical purity

Secure your supply of (2S,3R)-1-(Diphenylmethyl)-2-methylazetidin-3-ol (CAS 164906-64-3), the essential chiral intermediate for wake-promoting agents and CNS therapeutics. Its rigid, stereochemically pure (2S,3R) azetidine core is crucial for achieving the high receptor selectivity and metabolic stability required for your drug candidates. Do not compromise your synthesis with racemic or diastereomeric mixtures—insist on this specific isomer to ensure batch-to-batch reproducibility and to de-risk your regulatory filings. The orthogonal diphenylmethyl protecting group simplifies downstream processing. Compare pricing and verified purity from leading suppliers to accelerate your R&D timeline.

Molecular Formula C17H19NO
Molecular Weight 253.34 g/mol
CAS No. 164906-64-3
Cat. No. B3108367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2s,3r)-1-(Diphenylmethyl)-2-methylazetidin-3-ol
CAS164906-64-3
Molecular FormulaC17H19NO
Molecular Weight253.34 g/mol
Structural Identifiers
SMILESCC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O
InChIInChI=1S/C17H19NO/c1-13-16(19)12-18(13)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16-17,19H,12H2,1H3/t13-,16+/m0/s1
InChIKeyRVJIUWJMJDLQIP-XJKSGUPXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3R)-1-(Diphenylmethyl)-2-methylazetidin-3-ol (CAS 164906-64-3): Chiral Azetidine Intermediate for Pharmaceutical Synthesis


(2S,3R)-1-(Diphenylmethyl)-2-methylazetidin-3-ol (CAS 164906-64-3) is a chiral azetidine derivative with a rigid four-membered nitrogen-containing heterocyclic core, featuring a diphenylmethyl group at the 1-position, a methyl group at the 2-position with (2S) configuration, and a hydroxyl group at the 3-position with (3R) configuration [1]. This stereochemically defined scaffold serves as a versatile chiral building block and key intermediate in the synthesis of CNS-active agents, antihistamines, and enzyme/receptor modulators [2], with the N-diphenylmethyl moiety acting as a protective group cleavable under hydrogenolysis or acidic conditions .

Why Substituting (2S,3R)-1-(Diphenylmethyl)-2-methylazetidin-3-ol with Alternative Azetidine Stereoisomers or Des-Methyl Analogs Fails


Generic substitution of (2S,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol with other azetidine derivatives—such as the (2R,3S) diastereomer (CAS 138876-39-8), the (2S,3S) diastereomer (CAS 138876-40-1), the des-methyl analog 1-(diphenylmethyl)azetidin-3-ol (CAS 18621-17-5), or the corresponding ketone 1-(diphenylmethyl)-2-methylazetidin-3-one (CAS 959062-84-1)—is scientifically invalid for applications requiring specific stereochemical control and receptor engagement . The (2S,3R) stereochemistry dictates the three-dimensional orientation of the methyl and hydroxyl substituents, which directly influences hydrogen bonding patterns, binding pocket complementarity, and metabolic stability of downstream drug candidates . The diphenylmethyl N-protecting group confers lipophilicity and facilitates purification while remaining orthogonal to the chiral core, a combination that alternative N-substituted azetidines cannot replicate . Consequently, using a racemic mixture or an incorrect stereoisomer introduces unpredictable pharmacological variability, reduces synthetic reproducibility, and may invalidate regulatory filings dependent on defined stereochemical identity.

Quantitative Differentiation of (2S,3R)-1-(Diphenylmethyl)-2-methylazetidin-3-ol Against Closest Analogs: A Procurement-Focused Evidence Compilation


Stereochemical Purity and Enantiomeric Excess: (2S,3R) vs. Racemic and Diastereomeric Mixtures

The target compound is commercially supplied with a minimum stereochemical purity of 98% by HPLC and 97% by NMR, ensuring a defined enantiomeric excess (ee) >99% for the (2S,3R) configuration . In contrast, racemic cis-1-(diphenylmethyl)-2-methylazetidin-3-ol (CAS 1260757-70-7) contains an equimolar mixture of (2S,3R) and (2R,3S) enantiomers, while the (2S,3S) diastereomer (CAS 138876-40-1) exhibits distinct spatial arrangement of substituents . Procurement of the defined stereoisomer eliminates the need for costly and time-consuming chiral chromatography during downstream synthesis .

Chiral resolution Enantiomeric excess Stereochemical purity

Structural Rigidity and Conformational Constraint: Azetidine Ring vs. Acyclic or Larger Heterocyclic Alternatives

The four-membered azetidine ring in (2S,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol exhibits a puckered conformation with a dihedral angle of approximately 15-20° [1], conferring significant conformational constraint compared to acyclic β-amino alcohols or larger heterocycles such as pyrrolidines [2]. This rigidity translates to a reduced entropic penalty upon target binding, enhancing binding affinity by an estimated factor of 10- to 100-fold relative to conformationally flexible analogs [3].

Conformational restriction Rigidification Entropic benefit

Synthetic Versatility: Hydroxyl Group Enables Diverse Downstream Transformations Unavailable to Ketone or Des-Oxygenated Analogs

The (3R)-hydroxyl group of (2S,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol serves as a crucial handle for esterification, etherification, oxidation, or mesylation/displacement sequences . The corresponding ketone analog 1-(diphenylmethyl)-2-methylazetidin-3-one (CAS 959062-84-1) lacks the ability to participate in nucleophilic substitution without reduction, while des-oxygenated azetidines (e.g., 1-(diphenylmethyl)azetidine, CAS 107128-00-7) offer no functionalization site at the 3-position . This hydroxyl functionality enables the construction of at least 4 distinct classes of bioactive molecules from a single intermediate [1].

Functional group interconversion Synthetic intermediate Medicinal chemistry

Metabolic Stability Enhancement via Steric Shielding: Diphenylmethyl Group vs. Unsubstituted or Alkyl N-Substituents

The diphenylmethyl N-substituent of (2S,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol provides significant steric bulk (molecular weight contribution 167.2 Da) that shields the azetidine nitrogen from oxidative metabolism by cytochrome P450 enzymes, particularly CYP3A4 [1]. In contrast, N-methyl or N-ethyl azetidine analogs lack this steric protection and undergo rapid N-dealkylation with in vitro half-lives of 5-15 minutes in human liver microsomes [2]. The diphenylmethyl group increases the predicted LogP by 2.5-3.0 units compared to N-unsubstituted azetidines, enhancing blood-brain barrier penetration potential for CNS targets .

Metabolic stability CYP inhibition Steric shielding

Receptor Selectivity and Binding Affinity: Stereochemical Influence on Target Engagement

Studies of stereoisomeric azetidine libraries demonstrate that stereochemistry at the 2- and 3-positions profoundly influences biological activity profiles [1]. The (2S,3R) configuration of the target compound orients the methyl and hydroxyl groups in a trans-relationship that maximizes hydrogen bonding with biological targets while minimizing steric clashes . In a representative study of azetidine-2,3-dicarboxylic acid stereoisomers at NMDA receptors, the trans-(2S,3R) configuration exhibited 10- to 50-fold higher binding affinity than cis-diastereomers [2].

Stereoselectivity Receptor binding Enantioselective activity

Price-Performance and Supply Chain Reliability: Commercial Availability vs. Niche Stereoisomers

The (2S,3R) stereoisomer is stocked by multiple global suppliers (e.g., Beyotime, MolCore, ChemScene) at standardized purity grades (95-98%) with transparent pricing . The (2R,3S) enantiomer (CAS 138876-39-8) is less widely available and typically incurs a 20-30% price premium due to lower production volume . The des-methyl analog 1-(diphenylmethyl)azetidin-3-ol (CAS 18621-17-5) is a commodity intermediate but lacks the chiral methyl handle essential for constructing stereochemically complex drug candidates .

Supply chain Cost efficiency Procurement

Optimal Application Scenarios for (2S,3R)-1-(Diphenylmethyl)-2-methylazetidin-3-ol in Pharmaceutical Research and Industrial Synthesis


Synthesis of Stereochemically Defined CNS-Active Agents Requiring Blood-Brain Barrier Penetration

The (2S,3R) stereoisomer serves as the preferred chiral starting material for constructing wake-promoting agents and cognitive enhancers targeting sleep disorders and neurological conditions . The diphenylmethyl group enhances LogP by 2.5-3.0 units, facilitating CNS penetration, while the rigid azetidine core locks the pharmacophore in the bioactive trans-configuration required for optimal receptor engagement [1]. This combination is particularly valuable in the synthesis of histamine H3 receptor antagonists and orexin receptor modulators, where stereochemical fidelity directly correlates with in vivo efficacy .

Construction of Potent Antihistamines with Reduced Off-Target Activity

The (2S,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol scaffold is a key intermediate in the preparation of selective H1 and H3 antihistamines . The stereochemically defined trans-relationship between the 2-methyl and 3-hydroxyl groups maximizes binding pocket complementarity while minimizing interactions with hERG channels, thereby reducing cardiotoxicity risk [1]. The diphenylmethyl N-protecting group is cleaved late-stage via hydrogenolysis to reveal the free azetidine amine, which is then elaborated with diverse aryl/heteroaryl moieties to fine-tune receptor subtype selectivity .

Development of Enzyme Inhibitors and Receptor Modulators Requiring Defined Chiral Handles

The hydroxyl and methyl substituents of (2S,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol provide orthogonal synthetic handles for parallel derivatization . The hydroxyl group undergoes esterification, etherification, or Mitsunobu inversion, while the methyl group can be elaborated via C-H activation or converted to a carbonyl for further functionalization [1]. This dual-handle architecture enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies targeting GPCRs, kinases, and epigenetic enzymes .

Chiral Ligand and Organocatalyst Precursor for Asymmetric Synthesis

The rigid azetidine framework of (2S,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol serves as an excellent chiral scaffold for the development of novel organocatalysts and chiral ligands for transition-metal catalysis . Following deprotection of the diphenylmethyl group, the secondary amine can be alkylated or acylated to generate diverse chiral ligand libraries. The conformationally restricted four-membered ring provides predictable steric environments that translate to high enantioselectivities (typically 90-99% ee) in asymmetric transformations [1].

Quote Request

Request a Quote for (2s,3r)-1-(Diphenylmethyl)-2-methylazetidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.